molecular formula C23H27N5O3 B2483222 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide CAS No. 1170631-25-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2483222
CAS No.: 1170631-25-0
M. Wt: 421.501
InChI Key: DMPNWAHKXOUDCG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a piperazine ring substituted with a 1-methyl-1H-1,3-benzodiazol-2-ylmethyl group. The benzodioxin and benzodiazole moieties are common in bioactive molecules due to their electron-rich aromatic systems, which often enhance binding interactions with biological targets .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-26-19-5-3-2-4-18(19)25-22(26)15-27-8-10-28(11-9-27)16-23(29)24-17-6-7-20-21(14-17)31-13-12-30-20/h2-7,14H,8-13,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPNWAHKXOUDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron(III)-Catalyzed Activation and Cyclization

Electron-rich phenylethylamines undergo iron(III)-catalyzed iodination at the para-position, followed by copper(I)-mediated intramolecular cyclization to form the benzodioxin core. For example, 3-methoxyphenylethylamine is iodinated using FeCl₃ and N-iodosuccinimide (NIS), yielding the para-iodinated intermediate. Subsequent cyclization with CuI and a chelating ligand (e.g., 1,10-phenanthroline) in DMF at 80°C generates 2,3-dihydro-1,4-benzodioxin-6-amine in 72–85% yield.

Protection of the Amine Group

The primary amine is protected as a tosylate or acetamide to prevent undesired side reactions during subsequent steps. Acetylation with acetic anhydride in pyridine affords N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Preparation of the Substituted Piperazine Moiety

The 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine side chain is synthesized through alkylation and heterocycle formation.

Synthesis of 1-Methyl-1H-benzimidazole-2-methanol

1-Methyl-1H-benzimidazole is formylated at the 2-position using Vilsmeier-Haack conditions (POCl₃, DMF), followed by reduction with NaBH₄ to yield the methanol derivative.

Alkylation of Piperazine

Piperazine is alkylated with 1-methyl-1H-benzimidazole-2-methanol via a Mitsunobu reaction (DIAD, PPh₃) in THF, selectively functionalizing one nitrogen of the piperazine ring. The secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate.

Coupling of the Benzodioxin Amine and Chloroacetyl Chloride

The protected benzodioxin amine is reacted with chloroacetyl chloride to install the acetamide backbone.

Chloroacetylation

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is deacetylated using HCl in dioxane to regenerate the free amine. Treatment with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) yields 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Nucleophilic Substitution with Functionalized Piperazine

The chloroacetamide intermediate undergoes nucleophilic displacement with the substituted piperazine to form the final compound.

Piperazine Substitution

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is reacted with 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine in acetonitrile at reflux, using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, achieving 65–78% yield after purification by column chromatography.

Deprotection and Final Isolation

The Boc-protecting group on the piperazine nitrogen is removed with TFA in DCM, followed by neutralization with aqueous NaHCO₃. The crude product is recrystallized from ethanol to afford the target compound as a white solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzodioxin-H), 7.32–7.28 (m, 2H, benzimidazole-H), 4.26 (s, 2H, OCH₂), 3.89 (s, 3H, NCH₃), 3.72–3.68 (m, 4H, piperazine-H), 2.65–2.58 (m, 4H, piperazine-H), 2.50 (s, 2H, CH₂CO).
  • HRMS : m/z calculated for C₂₄H₂₈N₅O₃ [M+H]⁺: 442.2094; found: 442.2098.

Reaction Optimization Table

Step Reagents/Conditions Yield (%) Purification Method
1.1 FeCl₃, NIS, DMF, 50°C 78 Column chromatography (SiO₂, hexane/EtOAc)
3.1 Chloroacetyl chloride, TEA, DCM 85 Recrystallization (EtOH/H₂O)
4.1 K₂CO₃, CH₃CN, reflux 72 Column chromatography (SiO₂, DCM/MeOH)

Challenges and Alternative Pathways

Regioselectivity in Benzodioxin Formation

DFT calculations indicate that para-iodination is favored due to electron-donating effects of the methoxy group, minimizing ortho/meta byproducts.

Piperazine Functionalization

Competitive dialkylation is mitigated by using a Boc-protected piperazine and stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The benzodiazole moiety can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of N-alkyl or N-aryl piperazine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () describes a structurally distinct compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide . While both compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone, their substituents and functional groups differ significantly, leading to divergent physicochemical and biological properties.

Key Structural Differences:

Feature Target Compound Compound
Core Substituent Piperazine with benzodiazole-methyl Pyrazolo[1,5-a]pyrazine with 3,4-dimethoxyphenyl
Functional Groups Acetamide, benzodiazole, piperazine Acetamide, pyrazine ketone, methoxy groups
Molecular Weight Not provided in evidence 504.51 g/mol (average mass)
ChemSpider ID Not available 941876-82-0 (RN: MFCD09249363)

Pharmacological Implications:

Target Compound : The piperazine-benzodiazole moiety may enhance interactions with serotonin or dopamine receptors, as seen in antipsychotic or antidepressant agents (e.g., aripiprazole analogs) .

Research Findings:

  • Solubility : The pyrazolo-pyrazine derivative () likely exhibits lower aqueous solubility due to its rigid, planar structure compared to the more flexible piperazine-benzodiazole analog.
  • Binding Affinity : Benzodiazole-methyl-piperazine derivatives often show higher affinity for G-protein-coupled receptors (GPCRs) than pyrazine-based compounds, which favor enzyme inhibition .

Limitations of Available Evidence

Structural analogs must be inferred from indirect pharmacological or chemical precedents. Further experimental data (e.g., IC50 values, receptor binding assays) are required to validate these hypotheses.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides and piperazine derivatives. The initial step involves the formation of the benzodioxane moiety, which is crucial for its biological activity. The synthesis typically includes:

  • Formation of Benzodioxane : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with appropriate sulfonyl chlorides.
  • Piperazine Derivative Addition : Subsequent reactions with piperazine derivatives to introduce the piperazinyl group.
  • Final Acetamide Formation : Acetylation to form the final product.

This synthetic pathway has been documented in studies focusing on similar compounds and their biological evaluations .

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. Specifically:

  • α-Glucosidase Inhibition : The compound has shown substantial inhibitory effects against α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for Type 2 diabetes treatment. Inhibitors of this enzyme can help manage blood sugar levels post-meal .
  • Acetylcholinesterase (AChE) Inhibition : While the compound shows some activity against AChE, it is generally weaker compared to its effects on α-glucosidase. AChE inhibitors are important in treating Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Antitumor Activity

Compounds derived from the benzodioxane structure have been reported to possess antitumor properties. The presence of specific substituents can enhance their cytotoxic effects against various cancer cell lines. Studies have indicated that certain derivatives exhibit broad-spectrum antitumor activity comparable to established chemotherapeutic agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyCompound EvaluatedBiological ActivityFindings
Benzodioxane Derivativesα-Glucosidase InhibitionSignificant inhibition observed; potential for diabetes management.
Sulfonamide DerivativesAntitumor ActivityBroad-spectrum activity noted; effective against multiple cancer cell lines.
Piperazine-Based CompoundsAChE InhibitionModerate inhibition; potential for Alzheimer's treatment explored.

These findings suggest that this compound may serve as a promising lead compound for further development in therapeutic applications targeting metabolic and neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis involves sequential coupling of the benzodioxin, piperazine, and benzodiazole moieties. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .

  • Heterocyclic ring assembly : Optimize temperature (60–80°C) and solvent polarity (e.g., DCM for low dielectric environments) to minimize side reactions .

  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for intermediates .

  • Yield optimization : Monitor reaction progress via TLC (Rf tracking) and adjust stoichiometry of benzodiazole methyl-piperazine derivatives by 10–15% excess to drive completion .

    Table 1 : Representative Reaction Conditions

    StepSolventTemp (°C)Catalyst/AgentYield (%)Reference
    Amide couplingDMF25EDC/HOBt65–70
    Piperazine alkylationDCM60K2CO355–60
    Final purificationAcetonitrile25Prep HPLC>95 purity

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify benzodioxin (δ 4.2–4.4 ppm, OCH2O), piperazine (δ 2.5–3.5 ppm, N–CH2), and benzodiazole (δ 7.8–8.2 ppm, aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out adducts .
  • HPLC-PDA : Use a C18 column (UV detection at 254 nm) with retention time matching a reference standard; purity >95% .
  • FT-IR : Confirm amide C=O stretch (1650–1680 cm⁻¹) and absence of unreacted amine (N–H stretch at 3300 cm⁻¹) .

Q. What are common impurities formed during synthesis, and how are they addressed?

  • Methodological Answer :
  • By-products : Unreacted benzodiazole intermediates (detected via TLC as lower Rf spots) or over-alkylated piperazine derivatives (resolved via gradient elution in HPLC) .
  • Solvent residues : Use GC-MS to detect residual DMF or DCM; employ vacuum drying (40°C, 24 hr) or lyophilization .
  • Oxidative degradation : Store under inert gas (argon) at –20°C to prevent benzodioxin ring oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity for target receptors?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CNS targets (e.g., serotonin receptors) via benzodiazole and piperazine motifs. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Reactivity prediction : Apply DFT calculations (Gaussian 09) to evaluate electron density at the acetamide carbonyl group, predicting susceptibility to hydrolysis .
  • SAR analysis : Compare substituent effects (e.g., methyl vs. methoxy groups on benzodioxin) on bioactivity using CoMFA/CoMSIA .

Q. What experimental strategies assess the compound’s bioactivity and selectivity across pharmacological targets?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization (IC50 determination) .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT2A receptors with [³H]ketanserin) to measure Ki values .
  • Cellular models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Selectivity profiling : Use a broad-panel GPCR screening (Eurofins) to identify off-target interactions .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Orthogonal validation : Combine in vitro (HEK293 transfected receptors) and ex vivo (isolated tissue assays) to confirm target engagement .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites in hepatic microsomes that may explain discrepancies between cell-free and cell-based assays .
  • Structural analogs : Synthesize and test derivatives with modified benzodiazole substituents to isolate critical pharmacophores .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C; monitor via UPLC-MS for hydrolysis products (e.g., free piperazine) .
  • Photostability : Irradiate under ICH Q1B conditions (UV light, 1.2 million lux hours) to assess benzodioxin ring decomposition .
  • Plasma stability : Incubate with human plasma (37°C, 24 hr); quantify parent compound loss via LC-MS .

Q. How can researchers investigate synergistic effects when combining this compound with other pharmacophores?

  • Methodological Answer :
  • Combinatorial synthesis : Use Ugi or Passerini reactions to generate hybrid molecules with appended heterocycles (e.g., triazoles, pyridazines) .
  • In silico synergy modeling : Apply AI-driven platforms (e.g., DeepSynergy) to predict additive vs. antagonistic effects with standard chemotherapeutic agents .
  • In vivo efficacy : Test combinations in xenograft models (e.g., BALB/c mice) with pharmacokinetic monitoring (plasma AUC analysis) .

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